molecular formula C19H18N2O5 B4192208 3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No.: B4192208
M. Wt: 354.4 g/mol
InChI Key: JPFPIKVARSCUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO4 It is characterized by the presence of a benzoic acid moiety linked to a tetrahydrofuran ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.

    Coupling Reaction: The intermediate is then coupled with another molecule of 3-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid
  • 2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid

Uniqueness

3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable amide bonds and interact with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[[3-(oxolane-2-carbonylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-2,4-7,10-11,16H,3,8-9H2,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFPIKVARSCUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid
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3-[({3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

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